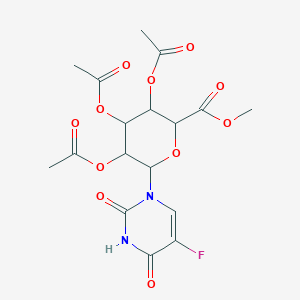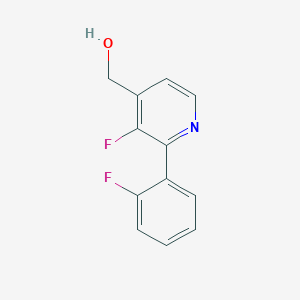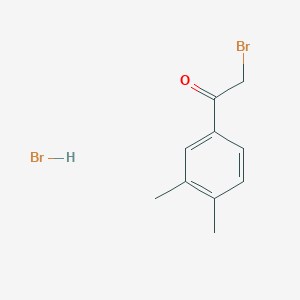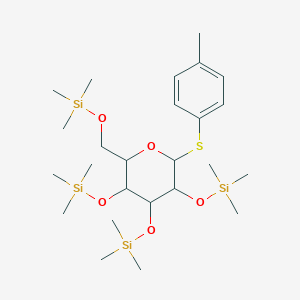
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy is a complex organic compound with a unique structure This compound is characterized by the presence of multiple trimethylsilyloxy groups and a p-tolylthio group, which contribute to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy typically involves multiple steps, starting from readily available starting materials. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions to introduce the necessary functional groups . The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
化学反应分析
Types of Reactions
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2S,3R,4R,5S-trihydroxypipecolic acid
- 2R,3R,4R,5S-trihydroxypipecolic acid
- 2S,4S,5S-dihydroxypipecolic acid
- Bulgecinine
Uniqueness
Compared to these similar compounds, (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy stands out due to the presence of multiple trimethylsilyloxy groups and a p-tolylthio group. These functional groups confer unique chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C25H50O5SSi4 |
|---|---|
分子量 |
575.1 g/mol |
IUPAC 名称 |
trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3 |
InChI 键 |
FVWMHGKJMGETAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


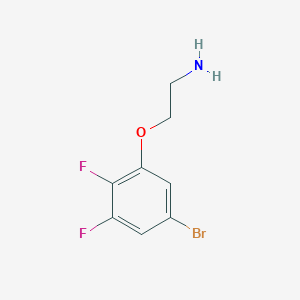
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
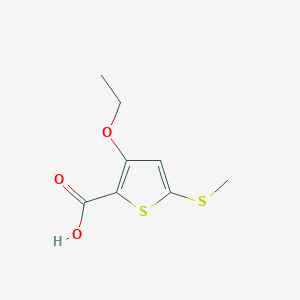

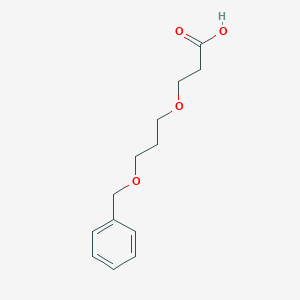

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
